

Technical Guide: 4-Chloro-2-phenylthieno[2,3-d]pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-phenylthieno[2,3-d]pyrimidine

CAS No.: 56843-80-2

Cat. No.: B1351817

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Abstract

This technical guide provides a comprehensive analysis of **4-Chloro-2-phenylthieno[2,3-d]pyrimidine**, a critical heterocyclic scaffold in medicinal chemistry. It details the physicochemical properties, specifically focusing on molecular weight determination and isotopic distribution, which are essential for mass spectrometry validation. The guide further elucidates the synthetic pathways for constructing the 2-phenyl-substituted core, distinguishing it from common methyl or unsubstituted analogs, and outlines its utility as a reactive intermediate in the development of kinase inhibitors and adenosine receptor antagonists.

Part 1: Physicochemical Profile & Molecular Weight Molecular Formula and Weight

The precise determination of molecular weight is the cornerstone of small molecule characterization. For **4-Chloro-2-phenylthieno[2,3-d]pyrimidine**, the presence of heteroatoms (N, S) and a halogen (Cl) creates a distinct mass spectral signature.

Property	Value	Notes
IUPAC Name	4-Chloro-2-phenylthieno[2,3-d]pyrimidine	
Molecular Formula	C ₁₂ H ₇ ClN ₂ S	
Average Molecular Weight	246.72 g/mol	Weighted average of all natural isotopes.
Monoisotopic Mass	246.002 g/mol	Based on ¹² C, ¹ H, ³⁵ Cl, ¹⁴ N, ³² S.
Exact Mass (M+2)	248.000 g/mol	Contribution from ³⁷ Cl isotope (~32% abundance).

Elemental Composition Analysis

Understanding the elemental breakdown is vital for interpreting combustion analysis data during purity validation.

- Carbon (C): 58.42%
- Hydrogen (H): 2.86%
- Chlorine (Cl): 14.37%
- Nitrogen (N): 11.35%
- Sulfur (S): 13.00%

Structural Implications

The molecule features a fused bicyclic system:

- Thiophene Ring: Provides electron-rich character, influencing the solubility and π -stacking interactions in protein binding pockets.
- Pyrimidine Ring: Contains the electrophilic C4 position (activated by the chlorine atom) and the lipophilic phenyl substituent at C2.

- C4-Chlorine: A highly reactive "handle" susceptible to nucleophilic aromatic substitution (), making this compound a versatile intermediate.

Part 2: Synthetic Pathways[1]

The synthesis of **4-Chloro-2-phenylthieno[2,3-d]pyrimidine** requires a convergent strategy, typically initiating with the formation of the thiophene ring via the Gewald reaction, followed by pyrimidine ring closure and chlorination.

Step-by-Step Protocol

Step 1: Gewald Reaction (Thiophene Formation)[1]

- Reagents: Ketone (e.g., acetaldehyde or cyclohexanone equivalent for fused systems), Ethyl Cyanoacetate, Elemental Sulfur (), Morpholine (Base).
- Mechanism: Knoevenagel condensation followed by thionation and cyclization.
- Product: 2-Aminothiophene-3-carboxylate derivative.
 - Note: For the specific thieno[2,3-d] core, the starting ketone must be chosen to leave positions 5 and 6 unsubstituted or appropriately substituted.

Step 2: Pyrimidine Cyclization (Installation of 2-Phenyl)

- Reagents: 2-Aminothiophene-3-carboxylate, Benzonitrile (Ph-CN).
- Conditions: Acidic catalysis (HCl gas in dioxane) or strong base.
- Transformation: The amino group attacks the nitrile carbon of benzonitrile, closing the ring to form 2-phenylthieno[2,3-d]pyrimidin-4(3H)-one.
- Critical Control Point: Unlike formamide (which yields H at C2) or acetic anhydride (which yields Methyl at C2), benzonitrile is required to install the phenyl group.

Step 3: Chlorination

- Reagents: Phosphorus Oxychloride (), catalytic N,N-Dimethylaniline.
- Conditions: Reflux (approx. 100°C) for 2–4 hours.
- Mechanism: The nucleophilic oxygen of the amide (tautomer of 4-one) attacks , creating a leaving group that is displaced by chloride.
- Purification: Quenching over ice (exothermic!) followed by extraction with Dichloromethane (DCM).[2]

Synthetic Workflow Diagram



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Caption: Figure 1.[1][3] Convergent synthetic route for **4-Chloro-2-phenylthieno[2,3-d]pyrimidine** detailing key intermediates.

Part 3: Analytical Characterization[4]

To ensure scientific integrity, the identity of the synthesized compound must be validated using orthogonal analytical methods.

Mass Spectrometry (MS)

- Method: LC-MS (ESI+) or GC-MS.
- Expected Pattern:
 - Base Peak (M⁺): 246.0 m/z.
 - Isotope Peak (M+2): 248.0 m/z.

- Ratio: The characteristic 3:1 intensity ratio of ^{35}Cl to ^{37}Cl is the primary confirmation of the monochlorinated species.

Nuclear Magnetic Resonance (^1H NMR)

- Solvent:

or

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- Key Signals:
 - Thiophene Protons: Two doublets (if positions 5,6 are unsubstituted) in the aromatic region (7.0–8.0 ppm).
 - Phenyl Protons: Multiplet signals (7.4–8.2 ppm) corresponding to the 2-phenyl substituent.
 - Absence of NH: The disappearance of the broad amide NH singlet (present in the 4-one precursor) confirms successful chlorination.

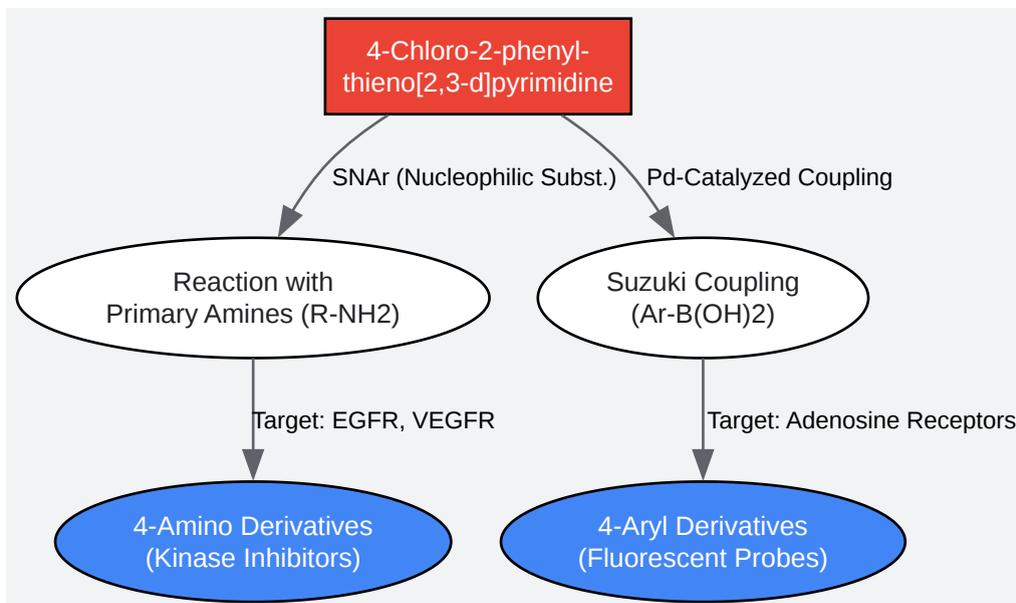
Part 4: Pharmacological Utility & Applications[5]

The **4-chloro-2-phenylthieno[2,3-d]pyrimidine** scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for quinazolines.

Structure-Activity Relationship (SAR)

- Kinase Inhibition: The thienopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
- C4 Substitution: The chlorine atom is readily displaced by amines (anilines, benzylamines) to introduce hydrogen-bond donors/acceptors required for specific kinase selectivity.
- C2 Phenyl Group: Occupies the hydrophobic pocket II of the enzyme, enhancing binding affinity compared to the smaller methyl group.

Functionalization Workflow



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Caption: Figure 2.[1] Functionalization of the 4-chloro scaffold to generate bioactive libraries.

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